molecular formula C7H11N3O2 B8812210 (5,6-Dimethoxypyrazin-2-yl)methanamine

(5,6-Dimethoxypyrazin-2-yl)methanamine

Cat. No. B8812210
M. Wt: 169.18 g/mol
InChI Key: NWXRASLSSQSYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5,6-Dimethoxypyrazin-2-yl)methanamine is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5,6-Dimethoxypyrazin-2-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5,6-Dimethoxypyrazin-2-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5,6-Dimethoxypyrazin-2-yl)methanamine

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

(5,6-dimethoxypyrazin-2-yl)methanamine

InChI

InChI=1S/C7H11N3O2/c1-11-6-7(12-2)10-5(3-8)4-9-6/h4H,3,8H2,1-2H3

InChI Key

NWXRASLSSQSYJG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1OC)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,3-dichloropyrazine (8-1, 3.5 g, 23.5 mmol) in MeOH (115 mL) was added NaOMe in methanol (15.0 mL, 70.5 mmol, 4.37M) and the system was stirred overnight. The reaction contents were then filtered through a fritted funnel of medium porosity, concentrated, and partitioned between EtOAc and water. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to afford a clear oil. To this clear oil (2.5 g, 17.8 mmol) in DMF (17 ml) at 0° C. was added NBS (3.5 g, 19.6 mmol) the system was stirred overnight. The system was quenched with Na2SO3 and then poured into ice water. The resulting solids that precipitated from solution were isolated by filtration and dried to afford a white solid. To this white solid (1 g, 4.5 mmol) in DMF (9 mL) was added copper cyanide (0.45 g, 5.0 mmol) and heated to 185° C. for 20 minutes in the microwave reactor. The mixture was cooled and partitioned between EtOAc and water. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated. The crude material was purified by gradient elution on silica (0 to 65% EtOAc in hexanes) to afford a white powder. To this white powder (0.740 g, 4.5 mmol) in MeOH (40 mL) was added Pearlman's catalyst (0.315 g, 0.45 mmol, 20 weight percent) and concentrated HCl (3.0 mL, 36 mmol, 12M). The system was then stirred under an atmosphere of hydrogen via a balloon for 1.5 h. The reaction contents were filtered through a pad of celite followed by removal of methanol in vacuo. The crude mixture was then dissolved in DCM, basified using saturated Na2CO3 and then extracted several times with DCM. The organic phase was washed with brine, dried over Na2SO4, filtered and concentrated to yield the desired product (8-2) as a bone solid. ESI+MS [M+H]+ C7H11N3O2: M-16 (—NH2), 152.8 found, 152.2 required.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
115 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3.5 g
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.45 g
Type
reactant
Reaction Step Three
Name
Quantity
9 mL
Type
solvent
Reaction Step Three
[Compound]
Name
powder
Quantity
0.74 g
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0.315 g
Type
catalyst
Reaction Step Four

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